N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide
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Description
N-(2,4-difluorophenyl)-6-hydroxy-2-oxo-1-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H11F2N3O3 and its molecular weight is 343.29. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship Studies
A study focused on the structure-activity relationship of pyrimidine derivatives, highlighting modifications to enhance oral bioavailability. Substitutions at specific positions on the pyrimidine ring influenced activity and gastrointestinal permeability. For instance, replacing the trifluoromethyl group with a phenyl or methyl group maintained activity, emphasizing the critical role of the carboxamide group for activity. This research underscores the importance of structural modifications in developing compounds with potential therapeutic applications (Palanki et al., 2000).
Antipathogenic Activity
Another study synthesized acylthioureas and tested their antibacterial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms significantly influenced the anti-pathogenic activity, suggesting the potential of these derivatives as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Polyimide Synthesis for Gas Separation
Research on hyperbranched polyimides, prepared through condensation polymerization, showcased their application in gas separation. The synthesis involved creating polyamic acid precursors and subsequent imidization, resulting in polymers with varying properties based on monomer addition orders. This study highlights the adaptability of polyimide synthesis to achieve specific performance characteristics (Fang, Kita, & Okamoto, 2000).
Novel Polyimide Materials
Innovations in polyimide materials derived from diamine monomers and aromatic dianhydrides have led to enhanced thermal stability and solubility. These materials, characterized by various spectroscopic methods, demonstrated significant resistance to thermal degradation and good solubility in polar solvents. Such advancements suggest their utility in high-performance applications (Tamami & Yeganeh, 2001).
Fluorescence Binding Studies
Research exploring the binding interactions of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The study calculated thermodynamic parameters and binding constants, providing insights into the molecular interactions between these compounds and BSA, potentially informing drug design and protein interaction studies (Meng et al., 2012).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3O3/c18-10-6-7-13(12(19)8-10)20-16(24)14-9-15(23)22(17(25)21-14)11-4-2-1-3-5-11/h1-9H,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXZZLXZWZWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.